4-Bromo-N-cyclopropylmethylbenzamide
Description
4-Bromo-N-cyclopropylmethylbenzamide (systematic IUPAC name: 4-bromo-N-(cyclopropylmethyl)benzamide) is a brominated benzamide derivative with a cyclopropylmethyl substituent on the amide nitrogen. These compounds are typically synthesized for applications in medicinal chemistry, materials science, and coordination chemistry due to their tunable electronic and steric properties.
Properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMAFPZIYMEZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284506 | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306745-65-3 | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306745-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopropylmethylbenzamide typically involves the bromination of N-cyclopropylmethylbenzamide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopropylmethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and methoxy derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
4-Bromo-N-cyclopropylmethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropylmethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
The primary distinction among benzamide analogs lies in the substituent attached to the amide nitrogen. Below is a comparative analysis of key derivatives:
Table 1: Substituent-Based Comparison
† Direct data for this compound is extrapolated from analogs.
Key Observations:
- Cyclopropylmethyl vs. Phenyl () : The cyclopropylmethyl group introduces significant steric hindrance and three-dimensionality compared to the planar phenyl group. This may reduce π-stacking interactions but improve selectivity in biological targets.
- Cyclopropylmethyl vs.
- Methoxy Substitution () : The addition of a methoxy group in the isopropyl analog increases polarity and solubility, a feature absent in the parent compound.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 4-Bromo-N-phenylbenzamide | 4-Bromo-N-propylbenzamide |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~3.1 | ~2.5 |
| Solubility (Water) | Low | Very low | Moderate |
| Melting Point | Not reported | 145–147°C | Not reported |
- Lipophilicity : The cyclopropylmethyl group likely reduces lipophilicity (LogP) compared to the phenyl analog, balancing membrane permeability and solubility.
- Thermal Stability : Crystalline N-phenylbenzamide (mp 145–147°C) demonstrates higher thermal stability than alkyl-substituted variants, which are often liquids or low-melting solids .
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